Biochemical Potency of Glumetinib Against c-Met Kinase Compared to Key MET Inhibitors
Glumetinib inhibits c-Met kinase activity with an IC50 of 0.42 ± 0.02 nM, as measured in an ELISA kinase assay . This potency is comparable to that of capmatinib (IC50 = 0.13 nM) and is substantially greater than that of savolitinib (IC50 = 5 nM) , tepotinib (IC50 = 3-4 nM) , and crizotinib (IC50 = 11 nM) [1]. The subnanomolar potency of Glumetinib positions it among the most potent c-Met inhibitors available for research.
| Evidence Dimension | c-Met kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.42 ± 0.02 nM |
| Comparator Or Baseline | Capmatinib: 0.13 nM; Savolitinib: 5 nM; Tepotinib: 3-4 nM; Crizotinib: 11 nM |
| Quantified Difference | Glumetinib is approximately 3.2-fold less potent than capmatinib, but 12-fold more potent than savolitinib and 26-fold more potent than crizotinib. |
| Conditions | ELISA kinase assay using purified c-Met kinase ; comparator IC50 values from various sources as cited. |
Why This Matters
High potency ensures effective target engagement at low concentrations, reducing the risk of off-target effects in cellular and in vivo experiments.
- [1] ActiveInhibitor. Crizotinib inhibitor page. Retrieved 2026-04-03. View Source
